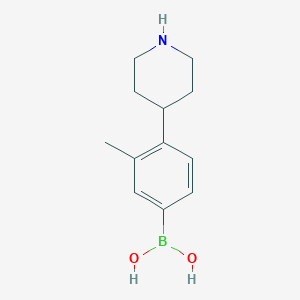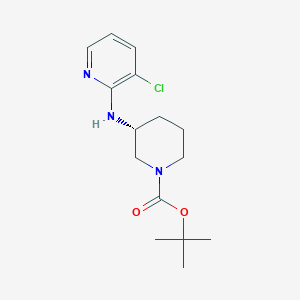
Starburst(R) (pamam) dendrimer, generation 4.5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Starburst® (pamam) dendrimer, generation 4.5, is a highly branched, nanoscale polymer belonging to the poly(amidoamine) dendrimer family. These dendrimers are characterized by their well-defined, tree-like structure, which provides a high degree of surface functionality and internal cavities. Generation 4.5 dendrimers have a carboxylate surface and are known for their uniform size, shape, and molecular weight .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Starburst® (pamam) dendrimer, generation 4.5, involves a stepwise, repetitive sequence of reactions starting from an ethylenediamine core. The process includes Michael addition of methyl acrylate to the amine groups, followed by amidation with ethylenediamine. This iterative process is repeated to build up the dendrimer structure to the desired generation .
Industrial Production Methods
Industrial production of these dendrimers typically involves automated, controlled synthesis to ensure consistency and purity. The process is carried out in large reactors with precise control over temperature, pH, and reaction times to achieve high yields and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Starburst® (pamam) dendrimer, generation 4.5, undergoes various chemical reactions, including:
Oxidation: The carboxylate groups on the surface can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the surface functionalities, potentially converting carboxylates to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the dendrimer surface.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. These reactions are typically carried out under mild conditions to preserve the dendrimer structure .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the dendrimer’s versatility .
Applications De Recherche Scientifique
Starburst® (pamam) dendrimer, generation 4.5, has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Starburst® (pamam) dendrimer, generation 4.5, exerts its effects involves its ability to interact with various molecular targets through its surface functional groups. These interactions can include hydrogen bonding, electrostatic interactions, and covalent bonding. The dendrimer’s internal cavities can encapsulate guest molecules, protecting them from degradation and enhancing their delivery to target sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Generation 4.0 PAMAM Dendrimer: Similar structure but with fewer surface functional groups.
Generation 5.0 PAMAM Dendrimer: Larger size and more surface functional groups compared to generation 4.5.
Uniqueness
Starburst® (pamam) dendrimer, generation 4.5, is unique due to its intermediate size and surface functionality, providing a balance between the compact structure of lower generations and the high functionality of higher generations. This makes it particularly versatile for a wide range of applications .
Propriétés
Numéro CAS |
26937-01-9 |
|---|---|
Formule moléculaire |
C6H14N2O2 |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
ethane-1,2-diamine;methyl prop-2-enoate |
InChI |
InChI=1S/C4H6O2.C2H8N2/c1-3-4(5)6-2;3-1-2-4/h3H,1H2,2H3;1-4H2 |
Clé InChI |
QHXLNBWHWBDFHS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=C.C(CN)N |
Numéros CAS associés |
26937-01-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



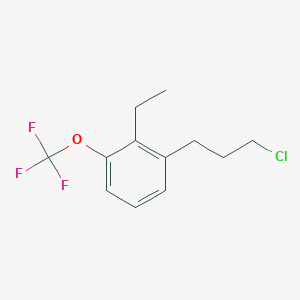


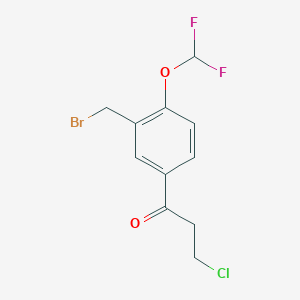



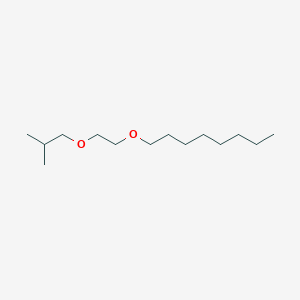

![2-({4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14072313.png)

